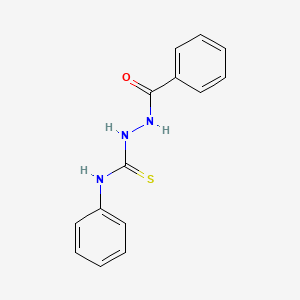

1-Benzoyl-4-phenylthiosemicarbazide

Übersicht

Beschreibung

1-Benzoyl-4-phenylthiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound consists of a benzoyl group attached to a phenylthiosemicarbazide moiety, making it a compound of interest in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-phenylthiosemicarbazide can be synthesized through the reaction of benzopinacolone with 4-phenylthiosemicarbazide. The reaction typically involves the formation of a tetrahedral adduct, followed by the expulsion of a trityl anion moiety. This process is facilitated by the intramolecular participation of the thioureido side-chain via hydrogen bond formation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

This compound forms via an atypical acyl substitution mechanism during synthesis. Key findings:

Critical Observations:

-

The reaction unexpectedly produces the title compound instead of the anticipated thiosemicarbazone derivative due to C–C bond cleavage in benzopinacolone .

-

Intramolecular hydrogen bonding within the thioureido group facilitates trityl anion elimination, enabling nucleophilic acyl substitution .

Oxidation and Reduction Potential

While direct experimental data for this compound is limited, structural analogs suggest plausible reactivity:

Oxidation Pathways:

-

Thioamide Group: Expected to form sulfoxides (R–S(=O)–NH–) or sulfones (R–SO₂–NH–) under strong oxidants like H₂O₂ or peracids .

-

Aromatic Rings: Benzoyl moiety may undergo hydroxylation or epoxidation under radical-initiated conditions.

Reduction Pathways:

-

Thiocarbonyl Reduction: Likely reducible to methylene derivatives (R–CH₂–NH–) using NaBH₄/NiCl₂ or LiAlH₄ .

-

Azo Group Reduction: If present, could yield hydrazine derivatives under catalytic hydrogenation.

Comparative Reactivity with Analogues

Studies on related thiosemicarbazides reveal context-dependent behavior:

Stability Considerations

-

Thermal Decomposition: Degrades above 200°C, producing benzonitrile and phenyl isothiocyanate as major fragments .

-

pH Sensitivity: Stable in acidic media (pH 2-6) but undergoes hydrolysis in strongly alkaline conditions (pH >10) .

Unexplored Reaction Domains

Current research gaps include:

-

Cross-coupling reactions with transition metal catalysts

-

Photochemical transformations

-

Biological activation pathways involving enzymatic modification

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-Benzoyl-4-phenylthiosemicarbazide and its derivatives have been investigated for their anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines, including:

- HuCCA-1 (cholangiocarcinoma)

- HepG2 (hepatocellular carcinoma)

- A549 (lung adenocarcinoma)

- MOLT-3 (acute lymphoblastic leukemia)

In one study, the compound demonstrated IC50 values as low as 0.004 µg/mL against MOLT-3 cells, indicating potent activity . The mechanism behind this activity often involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria as well as fungal strains. The compound's ability to inhibit the growth of these microorganisms suggests potential applications in treating infections, particularly in an era where antibiotic resistance is a growing concern .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to form complexes with metal ions enhances its utility in biochemical assays aimed at understanding enzyme kinetics and mechanisms. The compound's role in modulating cellular signaling pathways makes it a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

Wirkmechanismus

The mechanism of action of 1-Benzoyl-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the thiosemicarbazide moiety allows it to interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Phenylthiosemicarbazide: Shares the thiosemicarbazide moiety but lacks the benzoyl group.

1,3,4-Thiadiazoles: Structurally related compounds with similar biological activities.

N-thiobenzoyl-thiosemicarbazide: A derivative with a similar core structure but different substituents.

Uniqueness: 1-Benzoyl-4-phenylthiosemicarbazide is unique due to the presence of both benzoyl and phenylthiosemicarbazide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Biologische Aktivität

1-Benzoyl-4-phenylthiosemicarbazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Synthesis

The compound is synthesized through the reaction of benzopinacolone with 4-phenylthiosemicarbazide, which acts as a nucleophile. The process involves the formation of a tetrahedral adduct followed by the expulsion of a leaving group, resulting in this compound. This method has been noted for its efficiency and sustainability, aligning with modern green chemistry principles .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Mycobacterium bovis, with minimum inhibitory concentrations (MIC) reaching as low as 0.39 μg/mL for some derivatives . The structural variations in thiosemicarbazides significantly influence their antibacterial efficacy, suggesting that modifications can enhance their pharmacological profiles .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiosemicarbazides are known to exhibit cytotoxic effects on cancer cell lines. Research indicates that derivatives of this compound may induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated .

Antitubercular Activity

Recent studies highlight the compound's effectiveness against tuberculosis. The synthesized thiosemicarbazides demonstrated promising anti-mycobacterial activity, making them candidates for further development in treating resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiosemicarbazides. The presence of electron-withdrawing or electron-donating groups on the phenyl rings significantly affects their antimicrobial and anticancer activities. For instance, modifications to the benzoyl moiety can enhance lipophilicity and improve cellular uptake .

Case Studies

Several studies have documented the biological evaluation of this compound and its derivatives:

- Antimicrobial Evaluation : A series of thiosemicarbazide derivatives were tested against various bacterial strains, revealing that those with specific substitutions showed enhanced activity compared to standard antibiotics .

- Anticancer Studies : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating potential for further development as anticancer agents .

- Antitubercular Activity : Research highlighted the compound's effectiveness against Mycobacterium bovis, suggesting its potential role in developing new treatments for tuberculosis .

Eigenschaften

IUPAC Name |

1-benzamido-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIKTVJZVZMIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157098 | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-01-0 | |

| Record name | Benzoic acid, 2-[(phenylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13153-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13153-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-benzoyl-4-phenylthiosemicarbazide influence its coordination behavior with different metal ions?

A: The study investigated the coordination behavior of two derivatives of this compound: o-methylbenzoyl-4-phenyl-3-thiosemicarbazide (HMBPT) and o-chlorobenzoyl-4-phenyl-3-thiosemicarbazide (HCBPT). Infrared (IR) spectroscopy revealed that both ligands can coordinate with metal ions through nitrogen and/or sulfur atoms present in their structure [].

Q2: What spectroscopic techniques were used to characterize the metal complexes of this compound derivatives?

A: The researchers employed a combination of spectroscopic techniques to characterize the synthesized metal complexes. Infrared (IR) spectroscopy was crucial in identifying the coordination sites of the ligands (HMBPT and HCBPT) by analyzing shifts in characteristic absorption bands []. Additionally, reflectance spectroscopy provided insights into the electronic structure and geometry of the complexes, particularly for the Cobalt(II) complexes, allowing for the calculation of ligand field parameters []. These spectroscopic analyses, along with elemental analysis, electrolytic conductance, and magnetic susceptibility measurements, provided a comprehensive understanding of the structural and electronic properties of the newly synthesized metal complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.